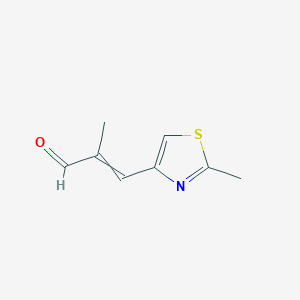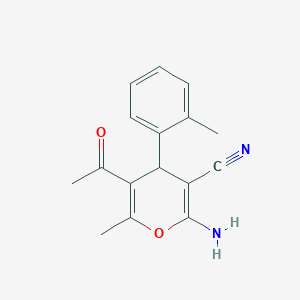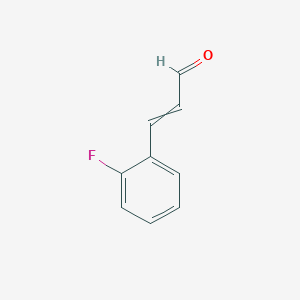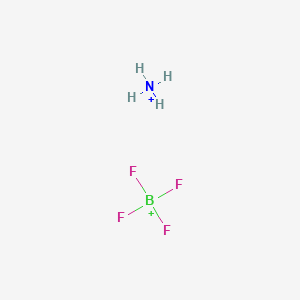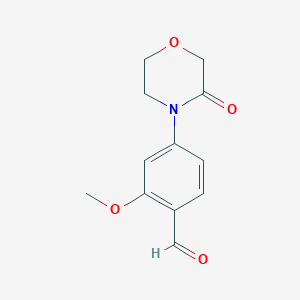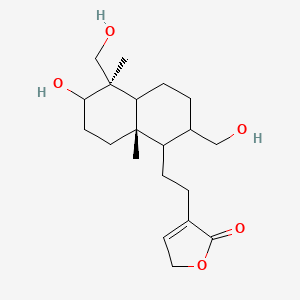
14-Deoxy-17beta-hydroxyandrographolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Deoxy-17beta-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculata, a plant known for its medicinal properties . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-17beta-hydroxyandrographolide typically involves the acetylation of andrographolide, followed by selective deacetylation . The preparation of the key intermediate, 3,14,19-O-triacetyl andrographolide, is achieved by treating andrographolide with acetic anhydride and freshly fused zinc chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from Andrographis paniculata remains a primary source .
化学反应分析
Types of Reactions: 14-Deoxy-17beta-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate is commonly used for the oxidation of andrographolide derivatives.
Reduction: Sodium borohydride can be employed for the reduction of specific functional groups.
Substitution: Acetic anhydride and zinc chloride are used in acetylation reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of andrographolide .
科学研究应用
作用机制
The mechanism of action of 14-Deoxy-17beta-hydroxyandrographolide involves multiple pathways:
Antiviral Activity: Suppresses CXCR4 and CCR5 receptors to prevent viral entry.
Anticancer Activity: Induces apoptosis by activating p53 and regulating NF-κB, coupled with the Bax/Bcl-xl ratio.
Anti-inflammatory Activity: Suppresses NF-κB activation and COX-2 expression by targeting TBK1 via interactions with TLR3 and TLR4.
相似化合物的比较
14-Deoxy-17beta-hydroxyandrographolide is unique due to its specific structural features and biological activities. Similar compounds include:
Andrographolide: The parent compound with diverse pharmacological properties.
14-Deoxy-12-hydroxyandrographolide: Exhibits similar cytotoxic activities.
Neo-andrographolide: Another derivative with comparable biological activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
属性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
4-[2-[(5R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14?,15?,16?,17?,19-,20-/m0/s1 |
InChI 键 |
LMOGEODVJJLYGW-ZFJXHIGWSA-N |
手性 SMILES |
C[C@@]12CCC([C@@](C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
规范 SMILES |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


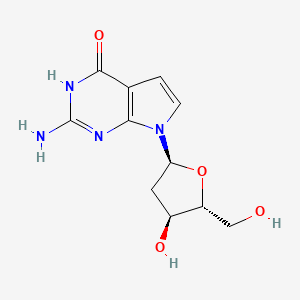
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
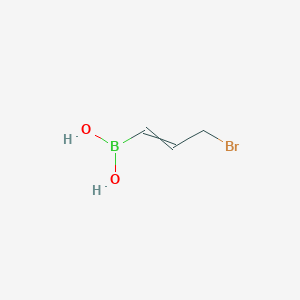


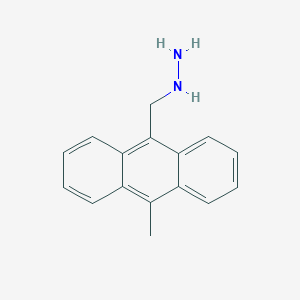

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
